molecular formula C7H2BrCl2NS B1505397 2-Bromo-5,6-dichlorobenzo[d]thiazole CAS No. 89642-32-0

2-Bromo-5,6-dichlorobenzo[d]thiazole

Cat. No.: B1505397
CAS No.: 89642-32-0
M. Wt: 282.97 g/mol
InChI Key: VCLXSCHCVVRVDE-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is characterized by a planar benzothiazole framework with strategic halogen substitutions that significantly influence its three-dimensional structure. The compound possesses the molecular formula C₇H₂BrCl₂NS and a molecular weight of 282.97 grams per mole. The benzothiazole core consists of a benzene ring fused to a thiazole ring, creating a rigid bicyclic system that serves as the foundation for the halogen substitutions.

Microwave spectroscopic investigations of the parent benzothiazole compound have revealed crucial structural parameters that provide insight into the molecular architecture of halogenated derivatives. The benzothiazole framework exhibits highly accurate rotational constants and centrifugal distortion constants, with the nitrogen-14 nucleus demonstrating specific nuclear quadrupole coupling effects. These spectroscopic measurements indicate that the benzothiazole scaffold maintains a planar geometry with minimal out-of-plane distortions, characterized by a small negative inertial defect of -0.056 microangstrom squared, suggesting the presence of low-frequency out-of-plane vibrations similar to other planar aromatic molecules.

Crystallographic analysis of related brominated benzothiazole compounds provides valuable structural insights applicable to this compound. Studies of 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one reveal that bromine-carbon bond lengths in benzothiazole systems typically measure 1.898 angstroms, which is characteristic of bromine atoms bonded to aromatic ring systems. The crystallographic data demonstrates that the substituted benzothiazole moiety maintains a planar structure, with the bromine substitution at the 2-position not significantly disrupting the planarity of the heterocyclic framework.

Table 1. Structural Parameters of this compound

Parameter Value Source
Molecular Formula C₇H₂BrCl₂NS
Molecular Weight 282.97 g/mol
SMILES Code ClC1C=C2C(N=C(S2)Br)=CC=1Cl
Storage Temperature 2-8°C
Expected Br-C Bond Length ~1.898 Å
Expected Planarity High (planar benzothiazole core)

The crystallographic arrangement reveals important intermolecular interactions that influence the solid-state packing of halogenated benzothiazole compounds. In related crystal structures, sulfur atoms in different molecules arrange themselves in trans configurations to maximize the distance between electronegative centers, typically measuring approximately 4.37 angstroms apart. This arrangement suggests that this compound likely exhibits similar intermolecular packing patterns, with the multiple halogen substituents creating additional opportunities for halogen-halogen interactions in the crystal lattice.

Electronic Configuration and Resonance Effects

The electronic configuration of this compound is profoundly influenced by the electron-withdrawing nature of the three halogen substituents and the inherent electronic properties of the benzothiazole scaffold. Density functional theory calculations on benzothiazole and its derivatives reveal significant insights into the electronic structure and resonance characteristics of these compounds. The benzothiazole core exhibits distinct molecular electrostatic potential profiles that clearly delineate regions of electron density suitable for electrophilic and nucleophilic attack, with the nitrogen and sulfur heteroatoms serving as primary sites for electronic interactions.

The introduction of bromine at the 2-position of the thiazole ring creates substantial electronic perturbations throughout the molecular framework. Comparative studies of benzothiazole derivatives indicate that halogen substitution at this position significantly alters the electron density distribution, particularly affecting the nitrogen center of the thiazole ring. Nuclear quadrupole coupling constant measurements for the nitrogen-14 nucleus in benzothiazole derivatives show minimal changes compared to the parent compound, suggesting that the electronic environment at the nitrogen center remains relatively stable despite halogen substitution patterns.

The 5,6-dichloro substitution pattern on the benzene portion of the molecule introduces additional electronic complexity through inductive and resonance effects. Theoretical investigations using time-dependent density functional theory approaches reveal that halogenated benzothiazole derivatives exhibit electronic absorption spectra with characteristic bands between 264.65 and 277.23 nanometers, accompanied by significant charge transfer processes. These electronic transitions primarily involve n→π* and n→σ* processes, indicating substantial electronic delocalization within the aromatic system and interactions between the halogen lone pairs and the π-electron system of the benzothiazole core.

Table 2. Electronic Properties of Halogenated Benzothiazole Systems

Property Value/Range Compound Type Reference
Absorption Wavelength 264.65-277.23 nm Benzothiazole derivatives
Transition Type n→π, n→σ Halogenated aromatics
Dipole Moment Polar character Benzothiazole series
Lipophilicity Hydrophobic Substituted benzothiazoles
Nuclear Quadrupole Coupling Minimal variation Thiazole derivatives

Natural bond orbital analysis of benzothiazole derivatives reveals extensive intramolecular hyperconjugation interactions that contribute significantly to molecular stability. These hyperconjugation effects involve electron delocalization between occupied and vacant orbitals, creating stabilization energies that enhance the thermodynamic persistence of the compound under ambient conditions. The presence of multiple halogen substituents in this compound likely amplifies these stabilization effects through additional orbital interactions between halogen lone pairs and the aromatic π-system.

The resonance characteristics of the compound are further influenced by the electron-withdrawing nature of the halogen substituents, which create electron-deficient regions within the molecular framework. This electronic redistribution affects the reactivity profile of the compound, making certain positions more susceptible to nucleophilic attack while rendering others less reactive toward electrophilic species. The combined effect of bromine and chlorine substitutions creates a complex electronic landscape that influences both chemical reactivity and intermolecular interactions.

Halogen Substituent Interactions in the Benzothiazole Scaffold

The halogen substituent interactions in this compound represent a critical aspect of its structural chemistry, involving both intramolecular effects and intermolecular halogen bonding phenomena. Research on halogenated benzothiazole and related heterocyclic systems demonstrates that halogen atoms can participate in specific directional interactions that significantly influence molecular properties and biological activity. The strategic positioning of bromine at the 2-position and chlorine atoms at the 5- and 6-positions creates multiple opportunities for halogen bonding interactions with potential biological targets or other molecular partners.

Halogen bonding represents a favorable interaction between halogen atoms as electron-deficient centers (halogen bond donors) and electron-rich groups as acceptors. In the context of benzothiazole systems, studies have demonstrated that brominated derivatives can form halogen bonds with backbone carbonyl oxygen atoms and other electron-donating groups. The bromine atom at the 2-position of this compound is particularly well-positioned to engage in such interactions due to its proximity to the electron-rich nitrogen center of the thiazole ring and its accessibility for intermolecular contacts.

The 5,6-dichloro substitution pattern creates additional complexity in the halogen bonding landscape. These chlorine atoms, positioned on adjacent carbon atoms of the benzene ring, can participate in cooperative halogen bonding effects or compete with the bromine atom for interaction partners. Research on similar systems suggests that the combination of multiple halogen substituents can lead to enhanced binding affinity through cumulative hydrophobic effects and multiple halogen bonding interactions. The electron-withdrawing nature of chlorine atoms also influences the electronic properties of the bromine substituent, potentially modulating its halogen bonding capacity.

Table 3. Halogen Bonding Characteristics in Benzothiazole Systems

Halogen Type Position Interaction Strength Preferred Acceptors Reference
Bromine 2-position Strong Carbonyl oxygen, π-systems
Chlorine 5,6-positions Moderate Electron-rich centers
Combined Halogens Multiple Enhanced (cooperative) Various acceptors
Hydrophobic Effect All positions Significant Lipophilic environments

Intermolecular halogen interactions in crystalline environments reveal additional structural insights. Crystallographic studies of related halogenated benzothiazole compounds demonstrate that halogen atoms can participate in specific packing arrangements that maximize favorable interactions while minimizing unfavorable contacts. The sulfur atoms in different molecules typically arrange themselves to maintain optimal distances, suggesting that halogen-halogen interactions and halogen-heteroatom contacts play crucial roles in determining crystal packing geometries.

The competition between different types of favorable interactions represents an important consideration in understanding the behavior of this compound in various environments. Research on related systems indicates that halogen bonding can compete with traditional hydrogen bonding and electrostatic interactions, with the preference depending on factors such as protonation state, local environment, and the specific nature of available interaction partners. This competition has significant implications for the compound's behavior in biological systems and its potential applications in materials science.

Computational studies using density functional theory provide additional insights into halogen substituent effects on molecular properties. The presence of multiple halogen atoms significantly increases the hydrophobic character of the molecule while creating specific directional interaction capabilities. These combined effects contribute to the unique pharmacological and materials properties that make halogenated benzothiazole derivatives attractive for various applications. The specific substitution pattern in this compound creates a balanced combination of electronic effects and intermolecular interaction capabilities that distinguish it from other halogenated analogs.

Properties

IUPAC Name

2-bromo-5,6-dichloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2NS/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLXSCHCVVRVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70702665
Record name 2-Bromo-5,6-dichloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89642-32-0
Record name 2-Bromo-5,6-dichloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Bromo-5,6-dichlorobenzo[d]thiazole is a heterocyclic compound belonging to the benzothiazole family, characterized by its unique structure that includes a thiazole ring fused to a benzene ring. Its molecular formula is C₇H₃BrCl₂N, with a molecular weight of approximately 232.46 g/mol. This compound has garnered attention due to its diverse biological activities, particularly its potential antibacterial and antifungal properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of benzothiazole, including this compound, can inhibit the growth of various bacterial strains. For example, a derivative of this compound demonstrated an IC50 value of approximately 3.9 μg/mL against several bacterial species, showcasing potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameBacterial StrainIC50 (μg/mL)Activity Level
This compoundStaphylococcus aureus3.9High
Escherichia coli>50No Activity
Candida albicans4.01Moderate

The presence of halogen substituents in the structure is believed to enhance lipophilicity and improve the pharmacokinetic profiles of such compounds, thereby increasing their biological activity.

The mechanism by which this compound exerts its biological effects involves several interactions at the molecular level:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis, which is crucial for bacterial growth and survival.
  • DNA Interaction : It may also interact with DNA through intercalation mechanisms, affecting replication and transcription processes .

Case Studies

In a recent study focusing on thiazole derivatives, researchers observed that compounds with electron-withdrawing groups like nitro or electron-donating groups such as methoxy showed enhanced antibacterial activity against Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) analysis indicated that modifications in the thiazole moiety significantly influenced the biological efficacy .

Case Study Example : A study evaluated the efficacy of various thiazole derivatives against C. albicans, revealing that compounds similar to this compound had MIC values ranging from 3.92 to 4.01 mM, indicating potential as antifungal agents .

Scientific Research Applications

Pharmaceutical Applications

Antibacterial and Antifungal Properties

Research indicates that 2-Bromo-5,6-dichlorobenzo[d]thiazole exhibits promising antibacterial and antifungal activities. The compound's halogen substituents enhance its lipophilicity, potentially improving its pharmacokinetic properties. Studies have shown that it can inhibit enzymes involved in bacterial cell wall synthesis, making it a candidate for developing new antibacterial agents. Additionally, its interaction with DNA through intercalation mechanisms may further contribute to its therapeutic effects.

Cytotoxic Activity

The compound has been evaluated for cytotoxicity against various cancer cell lines. For instance, derivatives of related compounds have shown significant inhibition of growth in human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer) with IC50 values ranging from 0.74 to 10 μg/mL . Although specific data for this compound is limited, its structural analogs suggest potential anticancer activity worth exploring.

Synthetic Applications

Reactivity and Derivative Formation

The presence of bromine and chlorine atoms in this compound facilitates nucleophilic substitution reactions. The bromine atom can react with nucleophiles such as amines or thiols to form various derivatives. This reactivity is crucial for synthesizing new compounds with tailored biological activities.

Synthetic Routes

Several synthetic methods have been developed for preparing this compound. These methods typically involve the reaction of starting materials containing the benzothiazole framework with halogenating agents. The efficiency and yield of these processes are critical for large-scale applications in pharmaceutical development .

Material Science Applications

Self-Assembly and Crystallization Studies

Recent studies have explored the self-assembly properties of compounds similar to this compound. Crystallographic studies coupled with quantum-chemical calculations have provided insights into how these compounds can form organized structures through chalcogen-bonding interactions . Such properties are valuable in developing new materials for electronics or nanotechnology.

Case Studies and Research Findings

Study Focus Findings
Antibacterial ActivityInhibition of bacterial cell wall synthesis; potential as an antibacterial agent.
CytotoxicityIC50 values against HCT116 and MCF-7 suggest potential anticancer properties.
Self-AssemblyInsights into crystallization behaviors relevant for material applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-bromo-5,6-dichlorobenzo[d]thiazole and their similarity scores (based on ):

Compound Name CAS Number Substituents Similarity Score
2-Bromo-5-chlorobenzo[d]thiazole 2516-40-7 Br (C2), Cl (C5) 0.75
6-(Bromomethyl)benzo[d]thiazole 3622-40-0 BrCH2 (C6) 0.74
2-Bromo-4-chlorobenzo[d]thiazole 1024583-33-2 Br (C2), Cl (C4) 0.73
Methyl 2-bromobenzo[d]thiazole-6-carboxylate 499770-85-3 Br (C2), COOCH3 (C6) 0.73

Structural and Electronic Differences

  • Halogen Positioning: The number and position of halogens significantly affect reactivity and bioactivity. For instance, this compound’s dichloro substitution at C5 and C6 may enhance steric hindrance and electron-withdrawing effects compared to mono-chloro analogs like 2-bromo-5-chlorobenzo[d]thiazole. This could increase stability and alter binding affinities in biological targets .
  • Electronic Properties: Density functional theory (DFT) studies on related thiazole derivatives (e.g., thiazole 6 vs. 11 in ) reveal that substituents modulate HOMO-LUMO gaps and natural atomic charges.

Preparation Methods

Synthesis via Halogenated 2-Aminothiophenol Precursors

One common method involves starting with 2-aminothiophenol derivatives already bearing chlorine substituents at the 5 and 6 positions. These precursors undergo cyclization with brominating agents or alpha-bromo carbonyl compounds to introduce the bromine at the 2-position of the benzothiazole ring.

  • Step 1: Preparation of 5,6-dichloro-2-aminothiophenol
    This intermediate can be synthesized by chlorination of 2-aminothiophenol or by using commercially available chlorinated anilines followed by thiolation.

  • Step 2: Cyclization with brominating agents
    The 5,6-dichloro-2-aminothiophenol is reacted with alpha-bromo ketones or alpha-bromo carbonyl compounds under reflux conditions, often in polar solvents such as ethanol or acetic acid, to form the 2-bromo-substituted benzothiazole ring.

  • Reaction conditions:
    Typically, the reaction is performed under acidic or neutral conditions, with heating ranging from 60 to 120 °C for several hours.

  • Yields:
    Reported yields for similar halogenated benzothiazoles range from moderate to good (50–85%) depending on the specific reagents and conditions.

Direct Bromination of 5,6-Dichlorobenzo[d]thiazole

An alternative approach is the selective bromination of preformed 5,6-dichlorobenzo[d]thiazole at the 2-position.

  • Reagents:
    Brominating agents such as N-bromosuccinimide (NBS), bromine (Br2), or other electrophilic bromine sources are used.

  • Conditions:
    The reaction is typically carried out in inert solvents like chloroform, dichloromethane, or acetic acid, at controlled temperatures (0–25 °C) to avoid polybromination.

  • Selectivity:
    The electrophilic substitution preferentially occurs at the 2-position of the benzothiazole ring due to electronic and steric factors.

  • Yields and purity:
    High selectivity leads to good yields (70–90%) of this compound with minimal side products.

Microwave-Assisted Synthesis

Recent advances include microwave-assisted synthesis, which accelerates the cyclization and halogenation steps.

  • Method:
    A mixture of 5,6-dichloro-2-aminothiophenol and alpha-bromo ketones is subjected to microwave irradiation in solvents like ethanol or DMF.

  • Advantages:

    • Shorter reaction times (minutes vs. hours)
    • Improved yields (often >80%)
    • Cleaner reactions with fewer by-products
  • Example:
    Microwave heating at 60–100 °C for 10–30 minutes has been reported to efficiently produce halogenated benzothiazoles including brominated derivatives.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range (%) Notes
Cyclization of halogenated 2-aminothiophenol 5,6-Dichloro-2-aminothiophenol + α-bromo ketone Reflux in ethanol/acetic acid, 60–120 °C, several hours 50–85 Common, reliable method
Direct bromination 5,6-Dichlorobenzo[d]thiazole N-Bromosuccinimide (NBS) or Br2, 0–25 °C, inert solvent 70–90 High selectivity, requires careful control
Microwave-assisted cyclization 5,6-Dichloro-2-aminothiophenol + α-bromo ketone Microwave irradiation, ethanol/DMF, 60–100 °C, 10–30 min 80–90 Rapid, efficient, environmentally friendly

Research Findings and Analysis

  • The cyclization of halogenated 2-aminothiophenols with alpha-bromo carbonyl compounds remains the most widely used and scalable method for synthesizing this compound due to its straightforward procedure and moderate to high yields.

  • Direct bromination of the benzothiazole ring provides an alternative when the dichloro-substituted benzothiazole is readily available, offering high regioselectivity for the 2-position bromination.

  • Microwave-assisted synthesis represents a modern, efficient approach, significantly reducing reaction times and improving yields, which is advantageous for high-throughput or industrial applications.

  • The presence of electron-withdrawing chlorine atoms at the 5 and 6 positions influences the reactivity and regioselectivity during bromination and cyclization, often facilitating electrophilic substitution at the 2-position.

  • Literature reports emphasize the importance of controlling reaction conditions such as temperature, solvent, and reagent stoichiometry to minimize side reactions like polyhalogenation or ring degradation.

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-5,6-dichlorobenzo[d]thiazole, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves halogenation of benzothiazole precursors. A recommended approach is sequential halogenation using bromine and chlorine in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–5°C) to minimize side reactions . Systematic optimization can employ Design of Experiments (DoE) to evaluate variables like stoichiometry, temperature, and solvent polarity. For example, fractional factorial designs reduce experimental runs while identifying critical factors affecting yield and purity . Post-synthesis, purification via column chromatography or recrystallization in THF/hexane mixtures enhances purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : 1H/13C NMR and HRMS are critical for structural confirmation. The bromine and chlorine substituents cause distinct splitting patterns in NMR (e.g., deshielding of adjacent protons) and isotopic signatures in mass spectra . Conflicting data (e.g., unexpected coupling constants) may arise from rotational isomerism or solvent effects. To resolve this:
  • Compare experimental data with DFT-calculated NMR shifts using software like Gaussian or ORCA.
  • Validate via 2D NMR (COSY, HSQC) to confirm connectivity .
  • Cross-check melting points and HPLC retention times against literature .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways by analyzing transition states and activation energies. For SNAr reactions:
  • Calculate electrostatic potential maps to identify electrophilic centers (C-2 bromine is more reactive than C-5/6 chlorines due to steric and electronic effects) .
  • Simulate leaving group stability using NBO analysis to predict substitution rates .
  • Validate predictions with kinetic studies (e.g., monitoring reaction progress via in situ IR) .

Q. What strategies are effective for resolving contradictions between theoretical predictions and experimental outcomes in halogen migration studies?

  • Methodological Answer : Discrepancies often arise from unaccounted solvent or temperature effects. Mitigation strategies include:
  • Microkinetic Modeling : Integrate computational and experimental data to refine reaction mechanisms .
  • Isotopic Labeling : Use 81Br/79Br isotopes to track halogen migration pathways via MS/MS fragmentation .
  • In Situ Spectroscopy : Employ Raman or UV-vis to detect transient intermediates (e.g., aryl halide radicals) .

Q. How should researchers design bioactivity assays to evaluate the pharmacological potential of this compound derivatives?

  • Methodological Answer :
  • Target Selection : Prioritize targets based on structural analogs (e.g., benzothiazole derivatives show activity against kinases and GPCRs) .
  • In Vitro Assays : Use MTT assays for cytotoxicity screening (e.g., IC50 in cancer cell lines like HepG2 or SW620) .
  • Mechanistic Studies : Conduct enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with positive controls (e.g., Celecoxib) .
  • ADME Profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 monolayers .

Data Analysis and Optimization

Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in this compound derivatives?

  • Methodological Answer :
  • Multivariate Analysis : Use PCA or PLS regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • QSAR Modeling : Develop predictive models with descriptors like logP, polar surface area, and HOMO/LUMO energies .
  • Cluster Analysis : Group derivatives by scaffold similarity to identify pharmacophore motifs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5,6-dichlorobenzo[d]thiazole
Reactant of Route 2
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2-Bromo-5,6-dichlorobenzo[d]thiazole

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